1-(2-Ethoxy-4-nitrophenyl)pyrrolidine

Description

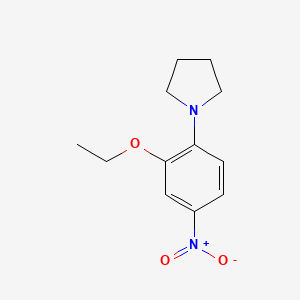

Structure

2D Structure

3D Structure

Properties

CAS No. |

68052-19-7 |

|---|---|

Molecular Formula |

C12H16N2O3 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

1-(2-ethoxy-4-nitrophenyl)pyrrolidine |

InChI |

InChI=1S/C12H16N2O3/c1-2-17-12-9-10(14(15)16)5-6-11(12)13-7-3-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |

InChI Key |

KJWAQCRRFKAAIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine, ¹H and ¹³C NMR would provide the primary evidence for its constitution.

The expected ¹H NMR spectrum would feature distinct signals for the protons of the ethoxy group (a triplet and a quartet), the pyrrolidine (B122466) ring (complex multiplets), and the aromatic ring. The substitution pattern on the aromatic ring would lead to a specific splitting pattern, helping to confirm the relative positions of the ethoxy, nitro, and pyrrolidine substituents.

The ¹³C NMR spectrum would complement this by showing a specific number of signals corresponding to each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (oxygen, nitrogen) appearing at lower fields.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| CH₃ (Ethoxy) | 1.3 - 1.5 | Triplet (t) | Coupled to the -OCH₂- protons. |

| OCH₂ (Ethoxy) | 4.0 - 4.2 | Quartet (q) | Coupled to the -CH₃ protons. |

| CH₂ (Pyrrolidine, C2' & C5') | 3.3 - 3.6 | Multiplet (m) | Protons adjacent to the nitrogen atom. |

| CH₂ (Pyrrolidine, C3' & C4') | 1.9 - 2.2 | Multiplet (m) | Protons beta to the nitrogen atom. |

| Ar-H (Aromatic) | 6.8 - 8.2 | Set of Doublets/Doublet of Doublets | Specific shifts and coupling constants depend on the trisubstituted pattern. |

Conformational Analysis via Multi-dimensional NMR

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. Multi-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), would be essential for probing the three-dimensional structure and preferred conformation of the molecule in solution. These experiments detect through-space interactions between protons that are close to each other, providing distance constraints that can be used in computational modeling to build a 3D structural model. For instance, NOE cross-peaks between specific protons on the pyrrolidine ring and the ethoxy group could reveal the orientation of the phenyl ring relative to the pyrrolidine moiety.

Elucidation of Regio- and Stereoisomers

NMR is a powerful tool for distinguishing between isomers. In the synthesis of this compound, other regioisomers (e.g., with the nitro group at a different position) could potentially form. Each unique regioisomer would produce a distinct set of signals and coupling patterns in the aromatic region of the ¹H NMR spectrum. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range (2-3 bond) correlations between protons and carbons, definitively confirming the connectivity and thus the correct regioisomer. As this molecule is achiral, it does not have stereoisomers.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Supramolecular Architecture

The collective effect of intermolecular forces determines how the molecules arrange themselves in the crystal lattice, known as the crystal packing. The analysis of the crystal structure would reveal the supramolecular architecture, showing whether the molecules form layers, chains, or more complex three-dimensional networks. The specific arrangement can influence the material's physical properties, such as its melting point and solubility.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, FTIR and Raman spectra would be expected to show characteristic absorption or scattering bands for the key functional groups. These techniques are complementary and provide a comprehensive vibrational fingerprint of the molecule.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman | Typically weak to medium intensity. |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman | Strong bands from ethoxy and pyrrolidine groups. |

| N-O Asymmetric Stretch (NO₂) | 1500 - 1560 | FTIR | Strong, characteristic band for the nitro group. |

| N-O Symmetric Stretch (NO₂) | 1335 - 1370 | FTIR | Strong, characteristic band for the nitro group. |

| C-N Stretch (Aromatic-N) | 1250 - 1350 | FTIR | Stretch associated with the pyrrolidine-phenyl bond. |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | FTIR | Strong band from the ethoxy group. |

Characteristic Band Assignments and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While a specific experimental spectrum for this compound is not widely published, the expected characteristic absorption bands can be assigned based on its known structure, which includes a pyrrolidine ring, an ethoxy group, and a nitro-substituted benzene (B151609) ring.

The key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene ring are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the pyrrolidine and ethoxy groups will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region. vscht.cz

NO₂ Group Vibrations: The nitro group is expected to show two distinct, strong absorption bands. The asymmetric stretching vibration typically occurs in the 1500-1550 cm⁻¹ range, while the symmetric stretching vibration is found between 1340-1370 cm⁻¹. researchgate.netresearchgate.net For similar nitroaromatic compounds, these bands have been observed at approximately 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net

Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the aromatic ring generally produce bands in the 1400-1600 cm⁻¹ region. vscht.cz

C-N Stretching: The stretching of the C-N bond connecting the pyrrolidine ring to the aromatic ring is expected to produce a band around 1109-1193 cm⁻¹. sci-hub.se

C-O-C Ether Linkage: The asymmetric stretching of the C-O-C bond in the ethoxy group is characteristically strong and appears in the 1200-1275 cm⁻¹ region. The symmetric stretch is typically weaker and found around 1020-1075 cm⁻¹.

The table below summarizes the predicted IR band assignments for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Pyrrolidine & Ethoxy | 2850 - 3000 |

| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1550 |

| Symmetric NO₂ Stretch | Nitro Group | 1340 - 1370 |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 |

| Asymmetric C-O-C Stretch | Ether | 1200 - 1275 |

| Aromatic C-N Stretch | Aryl-Amine | 1100 - 1200 |

Correlation with Theoretical Vibrational Frequencies

To achieve a more precise assignment of vibrational modes, experimental IR spectra are often correlated with theoretical frequencies obtained from computational methods, such as Density Functional Theory (DFT). These calculations can predict the vibrational spectra of a molecule, aiding in the interpretation of complex regions and confirming experimental assignments. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis.

The molecular formula for this compound is C₁₂H₁₆N₂O₃. This corresponds to a monoisotopic mass of 236.11609 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.

In electrospray ionization (ESI), the compound is expected to form various adducts. Predicted mass-to-charge ratios (m/z) for common adducts are available and provide a reference for experimental analysis. uni.lu

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 237.12337 |

| [M+Na]⁺ | 259.10531 |

| [M+K]⁺ | 275.07925 |

| [M+NH₄]⁺ | 254.14991 |

The fragmentation pattern of the molecular ion provides valuable structural information. While experimental fragmentation data for this specific compound is scarce, a plausible fragmentation pathway can be proposed based on its structure. Key fragmentation processes would likely include:

Loss of the Ethoxy Group: Cleavage of the ether bond could lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da) or an ethoxy radical (•OCH₂CH₃, 45 Da).

Cleavage of the Pyrrolidine Ring: Pyrrolidine-containing structures can undergo ring contraction through the loss of ethylene (B1197577) (C₂H₄, 28 Da). nih.gov

Fragmentation of the Nitro Group: Common losses from a nitro group include the loss of NO (30 Da) or NO₂ (46 Da).

The table below outlines some of the plausible fragments and their corresponding m/z values, assuming the parent ion is the protonated molecule [M+H]⁺ at m/z 237.12.

| Proposed Fragment Ion | Neutral Loss | Fragment m/z |

|---|---|---|

| [M+H - C₂H₄]⁺ | Ethylene (from pyrrolidine) | 209.09 |

| [M+H - C₂H₅]⁺ | Ethyl radical | 208.08 |

| [M+H - NO]⁺ | Nitric oxide | 207.12 |

| [M+H - OC₂H₅]⁺ | Ethoxy radical | 192.08 |

| [M+H - NO₂]⁺ | Nitrogen dioxide | 191.12 |

This detailed analysis, combining predictions from infrared spectroscopy and mass spectrometry, allows for a thorough structural elucidation of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a predominant method in quantum chemistry used to investigate the electronic structure of molecules. nih.gov It is frequently employed to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. ijsdr.orgresearchgate.net For a comprehensive analysis, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) is often chosen to provide a balance between accuracy and computational cost. nih.gov

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

Geometry Optimization: The first step in any computational analysis is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process minimizes the energy of the molecule to find its equilibrium structure. ijsdr.orgmdpi.com The resulting bond lengths, bond angles, and dihedral angles provide the foundational data for all other calculations. For instance, in related heterocyclic compounds, DFT calculations have been shown to produce geometrical parameters that are in good agreement with experimental data from X-ray diffraction. researchgate.netmaterialsciencejournal.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. ijsdr.orgresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijsdr.org

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. nih.govresearchgate.net It is a valuable tool for predicting where the molecule is susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. nih.govresearchgate.net The map uses a color scale where red typically indicates electron-rich regions (negative potential), which are prone to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. nih.gov

Conformational Analysis and Pseudorotation of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar and can adopt various conformations. rsc.org A detailed conformational analysis would be necessary to identify the most stable conformers of 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine. The puckering of the pyrrolidine ring can be described by a concept known as pseudorotation. rsc.org This model describes the continuous interconversion between different "twist" (T) and "envelope" (E) conformations. rsc.org Computational studies can map the potential energy surface of the pseudorotation pathway, identifying the energy barriers between different conformers and determining the most probable equilibrium geometry of the ring. rsc.org The nature and position of substituents on the ring significantly influence the preferred conformation. rsc.org

Prediction of Spectroscopic Properties (UV-Vis, IR, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. arxiv.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic transitions of a molecule. These calculations can predict the absorption wavelengths (λmax) in the ultraviolet-visible spectrum, providing insight into the electronic structure and the types of transitions occurring (e.g., π→π* or n→π*).

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to a specific type of molecular motion, such as stretching, bending, or scissoring of chemical bonds. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.netsemanticscholar.org Comparing these predicted shifts with experimental NMR spectra is a powerful method for structural elucidation. semanticscholar.org

Reactivity Descriptors and Chemical Hardness/Softness

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be determined within the framework of conceptual DFT. mdpi.comhakon-art.com These descriptors help to quantify the chemical reactivity and stability of the molecule. hakon-art.com

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. mdpi.comarxiv.org

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability. hakon-art.com

Electrophilicity Index (ω): Measures the stabilization in energy when a molecule acquires additional electronic charge from the environment, indicating its capacity to act as an electrophile. hakon-art.comarxiv.org

These parameters are invaluable for predicting how a molecule will behave in a chemical reaction. hakon-art.com

| Reactivity Descriptor | Formula | Description |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Tendency of electrons to escape. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electrons. |

Reaction Mechanism Elucidation via Computational Modeling

While specific studies on the reaction mechanisms involving this compound are not available, computational modeling is a powerful tool for such investigations. For related synthetic pathways, such as the formation of pyrrolidinedione derivatives, quantum chemical studies have been used to map the entire reaction path. nih.govrsc.org This involves identifying all intermediates and transition states, and calculating the activation energy barriers for each step. rsc.orgresearchgate.net Such an analysis would reveal the most favorable reaction pathway and provide a detailed, molecular-level understanding of how the compound is formed or how it reacts. nih.gov

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) play a crucial role in the supramolecular chemistry and crystal packing of molecules. NCI analysis, often visualized using Reduced Density Gradient (RDG) plots, can identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov For substituted pyrrolidine derivatives, these interactions dictate how molecules arrange themselves in the solid state. nih.govresearchgate.net Hirshfeld surface analysis is another technique used to visualize and quantify intermolecular contacts in a crystal structure, providing insights into the nature and percentage of different types of interactions. nih.govresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

As of the current literature review, no specific molecular dynamics (MD) simulation studies focused on the dynamic behavior of this compound have been identified. While computational and theoretical chemistry studies, including molecular dynamics simulations, are frequently employed to understand the dynamic properties, conformational flexibility, and intermolecular interactions of various organic molecules, dedicated research on this particular compound appears to be limited in the public domain.

Molecular dynamics simulations could, in principle, provide valuable insights into the behavior of this compound at the atomic level. Such simulations would model the movement of atoms in the molecule over time, governed by a force field that approximates the quantum mechanical interactions. This would allow for the exploration of its conformational landscape, the flexibility of the ethoxy and nitro groups, the puckering of the pyrrolidine ring, and potential interactions with solvents or biological macromolecules.

Although no direct MD studies are available for this compound, research on structurally related pyrrolidine derivatives has utilized these computational techniques. For instance, MD simulations have been applied to investigate the binding of pyrrolidine-based inhibitors to enzymes, revealing key interactions and dynamic conformational changes within the active site. researchgate.net These studies highlight the potential of MD simulations to elucidate the structure-function relationships of molecules containing the pyrrolidine scaffold.

Future computational research applying molecular dynamics simulations to this compound could offer a deeper understanding of its physicochemical properties and potential applications. Such studies would be instrumental in predicting its behavior in different environments and guiding further experimental work.

Reactivity and Mechanistic Organic Chemistry

Nucleophilic Aromatic Substitution Reactions on the Nitrophenyl Moiety

The nitrophenyl ring of 1-(2-ethoxy-4-nitrophenyl)pyrrolidine is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strong electron-withdrawing nitro group. chemistrysteps.com This group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org The SNAr reaction is a cornerstone of aromatic chemistry, providing a pathway to introduce a variety of substituents onto activated aromatic rings. nih.gov

The reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.com Initially, the nucleophile attacks the carbon atom bearing a suitable leaving group, leading to the formation of the resonance-stabilized Meisenheimer complex. youtube.compressbooks.pub Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. mdpi.com The rate-limiting step is typically the initial nucleophilic attack and the formation of the intermediate, as this disrupts the aromatic system. mdpi.comresearchgate.net

For this compound, the ethoxy group can potentially act as a leaving group, particularly with strong nucleophiles. The regioselectivity of the substitution is directed by the nitro group, which activates the ortho and para positions. chemistrysteps.comyoutube.com

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

| Position Relative to Nitro Group | Activation Status | Rationale |

|---|---|---|

| ortho | Activated | The negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance. youtube.com |

| meta | Deactivated | Resonance delocalization of the negative charge onto the nitro group is not possible from the meta position. youtube.com |

| para | Activated | The negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group through resonance. youtube.com |

Reactions Involving the Pyrrolidine (B122466) Nitrogen (e.g., Basicity Studies, Derivatization)

The nitrogen atom of the pyrrolidine ring in this compound exhibits basic properties, although its basicity is significantly reduced compared to an unsubstituted pyrrolidine. This is due to the delocalization of the nitrogen's lone pair of electrons into the electron-deficient aromatic ring. This delocalization is enhanced by the electron-withdrawing nitro group.

Despite the reduced basicity, the pyrrolidine nitrogen can still undergo reactions such as protonation in strongly acidic media and derivatization. For instance, it can be alkylated or acylated, although harsher conditions may be required compared to more basic amines.

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored due to the powerful deactivating effect of the nitro group. wikipedia.orgquora.com Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org

However, the pyrrolidino and ethoxy groups are both activating, ortho, para-directing groups. organicchemistrytutor.comyoutube.com In a competitive scenario, the directing effects of these groups would be in opposition to the deactivating and meta-directing nature of the nitro group. libretexts.org Any potential electrophilic substitution would likely occur at the positions activated by the pyrrolidino and ethoxy groups and least deactivated by the nitro group. The outcome of such a reaction would depend on the specific electrophile and reaction conditions, but generally, forcing conditions would be necessary. quora.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Nature | Directing Effect |

|---|---|---|

| -NO2 | Strongly Deactivating | meta quora.comorganicchemistrytutor.com |

| -O-Ethoxy | Activating | ortho, para organicchemistrytutor.com |

| -N-Pyrrolidino | Strongly Activating | ortho, para wikipedia.org |

Cross-Coupling Reactions at the Aryl or Pyrrolidine Core

Modern cross-coupling reactions, predominantly catalyzed by palladium or copper, have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgmagtech.com.cn For this compound, these reactions could potentially be employed to modify both the aryl and pyrrolidine cores, provided a suitable leaving group (like a halide) is present on the aromatic ring.

For instance, if a halogen were introduced onto the aromatic ring, it could participate in reactions like the Suzuki, Heck, or Buchwald-Hartwig amination reactions. acs.org These reactions tolerate a wide range of functional groups, although the presence of the nitro group might sometimes lead to side reactions under certain catalytic conditions. researchgate.net Copper-catalyzed coupling reactions are also a viable option for the formation of C-N bonds. The synthesis of N-aryl pyrrolidines can be achieved through palladium-catalyzed carboamination reactions. nih.gov

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. wikipedia.orgmdpi.com While the pyrrolidine ring itself is saturated and thus unreactive in most cycloadditions, the aromatic system or the nitro group could potentially participate in certain types of these reactions. For example, 1,3-dipolar cycloadditions are a class of reactions that can involve nitro groups. youtube.com The synthesis of pyrrolidine-containing polycyclic compounds can be achieved through glycine-based [3+2] cycloaddition reactions. mdpi.com Conjugated nitroalkenes are known to participate in various cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions. researchgate.net

Oxidation and Reduction Pathways

The nitro group of this compound is susceptible to reduction under various conditions. Catalytic hydrogenation or treatment with reducing metals can convert the nitro group to an amino group, which dramatically alters the electronic properties and reactivity of the molecule. The reduction of aromatic nitro compounds can also yield phenylhydroxylamine derivatives as intermediates. mdpi.com

The pyrrolidine ring can be oxidized, although this typically requires strong oxidizing agents. Oxidation can lead to the formation of N-acyliminium ions, which are reactive intermediates. nih.gov The redox reactions of pyrrolidine nitroxides have been studied, involving one-electron oxidation and reduction processes. researchgate.netresearchgate.net

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for understanding the mechanisms of the reactions involving this compound. In SNAr reactions, the key intermediate is the Meisenheimer complex. wikipedia.orgbris.ac.uk Spectroscopic techniques and computational studies can provide insights into the structure and stability of these complexes. wikipedia.org Recent research suggests that for some SNAr reactions, the pathway may be more concerted, with the Meisenheimer complex being a transition state rather than a distinct intermediate. researchgate.netbris.ac.uk

For electrophilic aromatic substitution, the corresponding intermediate is the Wheland complex, or sigma complex. wikipedia.org The stability of this cationic intermediate determines the regioselectivity of the reaction. Computational chemistry, including Density Functional Theory (DFT), is often employed to model the transition states and energy profiles of these reactions, offering a deeper understanding of their mechanisms and selectivities. researchgate.netresearchgate.net The photochemistry of nitroaromatic compounds involves complex excited state dynamics and intersystem crossings. rsc.org

Advanced Applications in Chemical Sciences Excluding Prohibited Areas

Role in Supramolecular Chemistry and Self-Assembly

There is no available scientific literature detailing the role of 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine in supramolecular chemistry or self-assembly processes. While nitroaromatic compounds, in general, can participate in supramolecular structures through interactions like π-π stacking and charge-transfer complex formation, and pyrrolidine (B122466) derivatives are known building blocks in synthesis, no studies have specifically explored these phenomena with This compound . nih.govnih.gov

Design of Advanced Architectures

In the absence of studies on its self-assembly or host-guest properties, there is no information on the use of This compound in the design of advanced supramolecular architectures.

Potential as Building Blocks in Advanced Materials Science

While the pyrrolidine scaffold is a versatile building block in organic synthesis, there is no specific evidence in the literature of This compound being used as a building block for advanced materials. nih.gov

Incorporation into Polymeric Structures

There are no studies reporting the incorporation of This compound into polymeric structures. The functionalization of polymers is a broad field, but this specific compound has not been documented as a monomer or a functionalizing agent in the available literature.

Application in Functional Organic Materials (e.g., Optoelectronic, Sensing)

No research has been published on the application of This compound in functional organic materials. While some pyrrolidine derivatives have been investigated as fluorescent probes, and nitroaromatic compounds can impart specific optoelectronic properties to materials, there are no such studies for this compound. nih.govresearchgate.netmdpi.com

Catalytic Applications (e.g., Organocatalysis, Ligands in Metal Catalysis)

There is no available information in the scientific literature regarding the use of this compound in catalytic applications.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of N-aryl pyrrolidines and nitroaromatic compounds has traditionally relied on methods that are often resource-intensive and generate significant waste. Future research should prioritize the development of green and efficient synthetic protocols for 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine.

Current synthetic strategies for analogous N-aryl pyrrolidines include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and reductive amination methods. nih.govmdpi.com While effective, these often require expensive catalysts and harsh reaction conditions. Future efforts could explore:

Catalyst Innovation: The development of non-precious metal catalysts (e.g., iron, copper) or even metal-free catalytic systems for the N-arylation of pyrrolidine (B122466) with 1-ethoxy-2-fluoro-5-nitrobenzene or similar precursors. acs.org

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability over traditional batch methods for nitration and amination reactions. researchgate.net

Biocatalysis: The use of enzymes to catalyze the formation of the C-N bond could provide a highly selective and environmentally benign synthetic route.

For the nitroaromatic component, traditional nitration methods often use strong acids, leading to environmental concerns. Greener alternatives worth exploring include:

Solid-Acid Catalysis: Employing recyclable solid-acid catalysts to minimize corrosive waste streams.

Mild Nitrating Agents: Investigating the use of less hazardous nitrating agents in combination with activating methodologies.

The table below summarizes potential sustainable synthetic strategies.

| Synthetic Step | Traditional Method | Proposed Sustainable Alternative | Key Advantages |

| N-Arylation | Palladium-catalyzed coupling | Iron-catalyzed coupling, Metal-free methods | Lower cost, reduced metal toxicity |

| Nitration | Mixed acid (H₂SO₄/HNO₃) | Solid-acid catalysis, Mild nitrating agents | Reduced corrosive waste, improved safety |

| Process | Batch synthesis | Continuous flow chemistry | Enhanced safety, scalability, and efficiency |

Exploration of Novel Reactivity Patterns

The electron-deficient nature of the nitroaromatic ring in this compound presents opportunities to explore unique reactivity patterns. The nitro group is a versatile functional handle that can be transformed into a variety of other functionalities, opening doors to a wide array of derivatives. frontiersin.org

Future research in this area could focus on:

Reduction of the Nitro Group: Selective reduction of the nitro group to an amine would yield 1-(4-amino-2-ethoxyphenyl)pyrrolidine , a valuable intermediate for the synthesis of dyes, pharmaceuticals, and electroactive polymers. Investigating chemoselective reduction methods that tolerate the ethoxy and pyrrolidine groups is a key challenge. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack. This could be exploited to introduce additional substituents onto the phenyl ring, leading to highly functionalized derivatives.

Cycloaddition Reactions: The pyrrolidine ring itself can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azomethine ylides, to construct complex polycyclic systems. researchgate.net

Photoredox Catalysis: The nitroaromatic moiety can be susceptible to photochemical transformations, suggesting that photoredox catalysis could unlock novel reaction pathways.

Deeper Insight into Structure-Reactivity Relationships through Advanced Computational Models

Computational chemistry offers a powerful toolkit to understand and predict the behavior of molecules, thereby guiding experimental design and accelerating discovery. nih.gov For this compound, advanced computational models can provide profound insights into its structure-reactivity relationships.

Key areas for future computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential of the molecule. arabjchem.org This information is crucial for predicting its reactivity in various chemical transformations and its potential for intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Models: If a particular biological activity is identified for this compound or its derivatives, QSAR models can be developed to correlate specific structural features with that activity. researchgate.netnih.gov This can aid in the rational design of more potent analogues.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the reaction pathways for proposed synthetic transformations, helping to optimize reaction conditions and predict potential side products.

The following table highlights key computational parameters and their significance.

| Computational Method | Parameter | Significance |

| DFT | HOMO-LUMO Gap | Predicts electronic excitability and reactivity |

| DFT | Electrostatic Potential | Indicates sites for electrophilic and nucleophilic attack |

| QSAR | Molecular Descriptors | Correlates structure with biological activity or physical properties |

| Reaction Modeling | Transition State Energies | Determines reaction kinetics and feasibility |

Design of Highly Functionalized Derivatives with Tailored Properties

The true potential of this compound likely lies in its use as a scaffold for the creation of more complex molecules with specific, tailored properties. The functional groups present—the nitro, ethoxy, and pyrrolidine moieties—all serve as points for further derivatization.

Future research should focus on the rational design and synthesis of derivatives for a range of applications:

Medicinal Chemistry: The pyrrolidine ring is a common feature in many biologically active compounds. unipa.it By modifying the substituents on the aromatic ring and the pyrrolidine core, it may be possible to develop novel therapeutic agents. For instance, the reduction of the nitro group to an amine followed by acylation could generate a library of compounds for screening against various biological targets. researchgate.net

Materials Science: Nitroaromatic compounds are known for their applications in explosives and nonlinear optical materials. nih.gov The incorporation of the pyrrolidine and ethoxy groups could modulate these properties, potentially leading to new materials with unique characteristics. Pyrrolidine derivatives have also been investigated for their photoluminescent properties. researchgate.net

Agrochemicals: The N-aryl pyrrolidine scaffold is found in some agrochemicals. nih.gov Derivatization of this compound could lead to the discovery of new herbicides, fungicides, or insecticides.

The strategic exploration of these future research directions will be instrumental in uncovering the scientific and technological value of this compound and its derivatives, paving the way for new discoveries in synthesis, reactivity, and materials design.

Q & A

(Basic) What synthetic methodologies are recommended for preparing 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine, and how can reaction efficiency be optimized?

Answer:

The synthesis of pyrrolidine derivatives typically involves multi-step reactions, including nucleophilic substitution and cyclization. For analogous compounds, a common approach is:

Pyrrolidine Core Formation : Reacting nitro-substituted aryl halides with pyrrolidine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C .

Functionalization : Introducing ethoxy and nitro groups via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can minimize experimental runs while maximizing yield .

Monitoring via thin-layer chromatography (TLC) and HPLC-MS ensures intermediate purity. Solvent selection (e.g., THF for milder conditions) and catalyst choice (e.g., Pd/C for hydrogenation) are critical for efficiency .

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidine ring structure and substituent positions. Aromatic protons (δ 7.5–8.5 ppm) and ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) are key markers .

- IR Spectroscopy : Nitro group stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) validate functional groups.

- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 277.12 for C₁₂H₁₄N₂O₃). Reverse-phase HPLC with UV detection (λ ~270 nm) assesses purity .

(Advanced) How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

Answer:

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, such as nitro group reduction or ethoxy hydrolysis. Transition state analysis identifies kinetic barriers .

- Solvent Effects : COSMO-RS simulations predict solubility and stability in different solvents (e.g., acetonitrile vs. ethanol) .

- Degradation Studies : Molecular dynamics (MD) simulations assess thermal stability by tracking bond dissociation energies under elevated temperatures .

(Advanced) How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding) and controls. For example, discrepancies in IC₅₀ values may arise from assay conditions (pH, temperature) .

- Structural Analogs : Compare with derivatives (e.g., 1-(4-Nitrophenyl)piperidine-2-carboxylic acid) to isolate the ethoxy group’s role in activity .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for variables like purity (>95% by HPLC) .

(Advanced) What experimental strategies elucidate the mechanism of this compound in biological systems?

Answer:

- Isotopic Labeling : Use ¹⁵N-labeled pyrrolidine to track metabolic pathways via mass spectrometry .

- Kinetic Studies : Measure enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates and stopped-flow techniques .

- Molecular Docking : Simulate interactions with target proteins (e.g., dopamine receptors) using AutoDock Vina to identify binding motifs .

(Basic) What are the key stability considerations for storing and handling this compound?

Answer:

- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent nitro group degradation. Desiccants (e.g., silica gel) mitigate hydrolysis .

- Handling : Use glove boxes for air-sensitive steps. Avoid prolonged exposure to light (UV/Vis) to prevent photolytic decomposition .

(Advanced) How can researchers leverage reaction engineering principles to scale up synthesis without compromising yield?

Answer:

- Continuous Flow Systems : Microreactors enhance heat/mass transfer for exothermic steps (e.g., nitration), reducing side reactions .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling dynamic adjustments .

- Membrane Separation : Nanofiltration purifies intermediates, replacing traditional column chromatography .

(Advanced) What methodologies validate the compound’s interaction with biological macromolecules?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for proteins like serum albumin .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .

- Cryo-EM : Resolve structural changes in membrane proteins upon ligand binding at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.